1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine
CAS No.: 1490683-39-0
Cat. No.: VC3066656
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1490683-39-0 |
|---|---|
| Molecular Formula | C8H11BrN2O |
| Molecular Weight | 231.09 g/mol |
| IUPAC Name | 1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine |
| Standard InChI | InChI=1S/C8H11BrN2O/c9-8-2-1-7(12-8)5-11-3-6(10)4-11/h1-2,6H,3-5,10H2 |
| Standard InChI Key | CMQVHAHGXRDGGO-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC2=CC=C(O2)Br)N |
| Canonical SMILES | C1C(CN1CC2=CC=C(O2)Br)N |
Introduction
Chemical Identity and Properties
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine is identified by its CAS number 1490683-39-0 and presents a distinctive molecular architecture that combines multiple functional groups . The compound incorporates a brominated furan ring connected to an azetidine ring system through a methylene bridge, with an amine substituent at the 3-position of the azetidine.
Basic Chemical Information
The fundamental chemical characteristics of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1490683-39-0 |
| Molecular Formula | C₈H₁₁BrN₂O |
| Molecular Weight | 231.09 g/mol |
| IUPAC Name | 1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine |
The compound contains eight carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, resulting in its molecular formula C₈H₁₁BrN₂O . This composition contributes to its moderate molecular weight of 231.09 g/mol, which is typical for small molecule drug candidates and chemical building blocks used in pharmaceutical research.
Structural Identifiers
For computational and database purposes, 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine is represented through various standardized structural notations:
| Identifier Type | Notation |
|---|---|
| Standard InChI | InChI=1S/C8H11BrN2O/c9-8-2-1-7(12-8)5-11-3-6(10)4-11/h1-2,6H,3-5,10H2 |
| Standard InChIKey | CMQVHAHGXRDGGO-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC2=CC=C(O2)Br)N |
These identifiers are crucial for unambiguous representation of the compound in chemical databases and literature, facilitating accurate information retrieval and structural comparisons. The Standard InChI (International Chemical Identifier) provides a comprehensive textual description of the molecular structure, while the InChIKey serves as a condensed, fixed-length equivalent used for more efficient web searches and database indexing.
Structural Analysis and Features
The molecular structure of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine comprises several key structural elements that contribute to its potential chemical and biological behavior.
Core Structural Components
-
A 5-bromofuran ring: This heterocyclic five-membered ring contains an oxygen atom and a bromine substituent at the 5-position. The bromine atom creates an electronegative region and provides a potential site for modification in structure-activity relationship studies.
-
An azetidine ring: This four-membered nitrogen-containing heterocycle is functionalized with an amine group at the 3-position. The strained ring system of azetidine contributes unique conformational properties to the molecule.
-
A methylene bridge: This single carbon linker connects the furan and azetidine rings, providing conformational flexibility between the two ring systems.
The combination of these structural elements creates a molecule with distinct spatial arrangement and electronic distribution, potentially enabling specific interactions with biological targets.
Synthesis and Chemical Reactions
The preparation of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine typically involves reactions between appropriate furan derivatives and azetidine precursors under controlled conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume